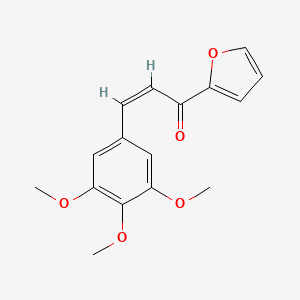![molecular formula C20H21N3O2 B5334021 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as Compound A, is a novel small molecule that has been developed for scientific research purposes. This compound has shown great potential in various research applications, including the study of biological processes and the development of new therapeutic agents.
作用机制
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been shown to inhibit the activity of a specific protein called NF-κB, which is involved in the regulation of various genes that are important in inflammation and cancer. By inhibiting NF-κB, this compound A can reduce inflammation and prevent the growth and spread of cancer cells. Additionally, this compound A has been shown to activate a protein called PPARγ, which is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound A can improve glucose and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound A can inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and prevent the activation of immune cells. In vivo studies have shown that this compound A can reduce inflammation in animal models of arthritis, colitis, and lung injury. Additionally, this compound A has been shown to improve glucose and lipid homeostasis in animal models of diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A in lab experiments is its high potency and selectivity for NF-κB and PPARγ. This allows researchers to study the specific biological processes involved in various diseases with high precision. Additionally, this compound A has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in vivo. Another direction is the identification of new therapeutic targets for this compound A, beyond NF-κB and PPARγ, that can expand its potential applications in various diseases. Additionally, the use of this compound A in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, could enhance its therapeutic effects and reduce drug resistance. Overall, the potential of this compound A as a tool compound and therapeutic agent makes it a promising area of research for the future.
合成方法
The synthesis method of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A involves the reaction of 3-methylphenyl isocyanate with 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole in the presence of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure this compound A. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound A.
科学研究应用
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been found to have a wide range of scientific research applications. It has been used as a tool compound to study the biological processes involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used in the development of new therapeutic agents for these diseases.
属性
IUPAC Name |
3-methyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-18(24)21-17-9-5-8-16(12-17)20-23-22-19(25-20)15-7-4-6-14(3)11-15/h4-9,11-13H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWZCDFAQXOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5333961.png)

![4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5333970.png)
![N-(3-pyridin-2-ylpropyl)-6-[(tetrahydrofuran-2-ylmethyl)amino]nicotinamide](/img/structure/B5333977.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5333992.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)
![3-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334016.png)
![2-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B5334020.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}phenylalanine](/img/structure/B5334022.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![N,N'-bis[3-(2-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5334040.png)
![[1-(5,6-dimethylpyrimidin-4-yl)-3-(4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5334046.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5334049.png)
